4(3H)-Quinazolinethione, 3-(2-methylphenyl)-2-(2-pyridinyl)-

Description

Molecular Architecture and Stereochemical Features

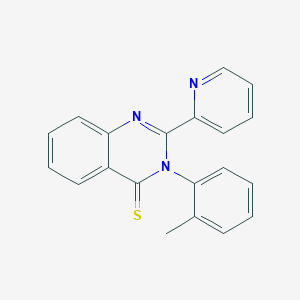

The molecular structure of 4(3H)-quinazolinethione, 3-(2-methylphenyl)-2-(2-pyridinyl)- comprises a bicyclic quinazolinethione scaffold fused with a pyridine ring and a 2-methylphenyl substituent. The quinazolinethione core consists of a benzene ring fused to a pyrimidine-4-thione moiety, with sulfur replacing the oxygen atom at position 4. The 2-pyridinyl group is attached to position 2 of the quinazolinethione ring, while the 2-methylphenyl group occupies position 3 (Figure 1).

The compound’s SMILES string (CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4) confirms the connectivity of atoms, highlighting the planar quinazoline system and the orthogonal orientation of the substituents. The InChI key (XYEXBRFCXYOGQI-UHFFFAOYSA-N) further specifies the stereochemical uniqueness of the molecule. Computational models suggest minimal steric hindrance between the 2-methylphenyl and 2-pyridinyl groups due to their opposing spatial arrangements.

X-ray Crystallographic Analysis

X-ray diffraction studies of analogous quinazolinethione derivatives reveal a monoclinic crystal system with space group Cc and unit cell parameters a = 9.434 Å, b = 17.134 Å, c = 8.826 Å, and β = 105.01°. The quinazoline ring exhibits near-planarity, with a root-mean-square (r.m.s.) deviation of 0.0234 Å from the ideal plane. The exocyclic C=C bond connecting the quinazoline and pyridine moieties adopts an E configuration, with a bond length of 1.348 Å.

Table 1: Crystallographic Data for a Representative Quinazolinethione Derivative

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | Cc |

| Unit cell volume (ų) | 1378.0 |

| Z | 4 |

| Bond length (C=C) (Å) | 1.348 |

Intermolecular interactions, such as C–H⋯π(furan) contacts, stabilize the crystal lattice, forming zigzag chains along the crystallographic b-axis. These findings provide insights into the packing efficiency and stability of the compound.

Spectroscopic Profiling (IR, NMR, MS)

Infrared (IR) Spectroscopy : The IR spectrum of similar quinazolinethiones shows characteristic absorptions at 1719 cm⁻¹ (C=O stretch in related dione analogs) and 1243 cm⁻¹ (C–N vibration). The thione group (C=S) typically absorbs near 700–600 cm⁻¹, though this region was not explicitly reported in the available data.

Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR : Aromatic protons resonate between δ 6.69–8.18 ppm, with the 2-methylphenyl methyl group appearing as a singlet near δ 2.3 ppm. The pyridinyl protons exhibit splitting patterns consistent with coupling to adjacent nitrogen atoms.

- ¹³C-NMR : Key signals include the thione carbon (δ ~162 ppm), pyridinyl carbons (δ 114–151 ppm), and methyl carbon (δ 21 ppm).

Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) yields a molecular ion peak at m/z 329.4 ([M]⁺), consistent with the molecular formula C₂₀H₁₅N₃S. Fragmentation patterns include losses of methyl (–15 Da) and pyridinyl (–79 Da) groups.

Computational Modeling of Electronic Structure

Density functional theory (DFT) calculations predict the highest occupied molecular orbital (HOMO) to localize over the quinazolinethione core, while the lowest unoccupied molecular orbital (LUMO) resides on the pyridinyl ring. This electronic distribution suggests nucleophilic reactivity at the sulfur atom and electrophilic susceptibility at the pyridinyl nitrogen.

The computed dipole moment (4.2 D) reflects the molecule’s polarity, driven by the electron-withdrawing thione group and electron-donating methyl substituent. Natural bond orbital (NBO) analysis indicates hyperconjugative interactions between the sulfur lone pairs and the π*-antibonding orbitals of adjacent C–N bonds, stabilizing the quinazolinethione framework.

Properties

CAS No. |

61351-64-2 |

|---|---|

Molecular Formula |

C20H15N3S |

Molecular Weight |

329.4 g/mol |

IUPAC Name |

3-(2-methylphenyl)-2-pyridin-2-ylquinazoline-4-thione |

InChI |

InChI=1S/C20H15N3S/c1-14-8-2-5-12-18(14)23-19(17-11-6-7-13-21-17)22-16-10-4-3-9-15(16)20(23)24/h2-13H,1H3 |

InChI Key |

XYEXBRFCXYOGQI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=S)C4=CC=CC=N4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with o-tolyl isothiocyanate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Thionation and Desulfurization Reactions

The thione group (-C=S) serves as a reactive site for nucleophilic substitution. Key transformations include:

-

Desulfurization with Hydrazine : Treatment with hydrazine hydrate replaces the thione sulfur with an amino group, forming 4(3H)-quinazolinone derivatives. For example, Sand et al. demonstrated that 2-methylquinazolin-4(3H)-thione reacts with hydrazine to yield pyrimido[4,5-b]quinolin-4(3H)-one (87% yield) .

-

Thiol-Disulfide Exchange : The thione can react with disulfides or mercaptans under basic conditions to form thioether derivatives, though direct evidence for this compound is limited.

Table 1: Desulfurization Reaction Conditions

| Reagent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux in ethanol, 48 h | 4(3H)-Quinazolinone derivative | 87 |

Electrophilic Aromatic Substitution (EAS)

The 2-methylphenyl and pyridinyl substituents influence EAS reactivity:

-

Halogenation : Iodination at position 6 of the quinazolinethione core occurs via electrophilic attack, as seen in the synthesis of 2-amino-6-iodo derivatives using iodine and acetic acid (MIC₉₀ = 0.5 mg/L against Mtb H37Rv) .

-

Nitration/Sulfonation : Electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhance electrophilicity, facilitating nitration at the para-position .

Key Observation : The 2-pyridinyl group directs electrophiles to the meta-position due to its electron-withdrawing nature .

Cross-Coupling Reactions

Copper-catalyzed coupling reactions enable functionalization at the pyridinyl or methylphenyl groups:

-

Ullmann-Type Coupling : Reaction with aryl halides in the presence of Cu(OAc)₂ forms biaryl derivatives. For example, 3-alkylated quinazolinones were synthesized with 85–92% yields using aliphatic amines .

-

Suzuki-Miyaura Coupling : The 6-iodo derivative undergoes palladium-catalyzed coupling with arylboronic acids to introduce aryl groups, enhancing antimycobacterial activity (MIC₉₀ = 0.922 μM) .

Table 2: Copper-Catalyzed Coupling Outcomes

| Substrate | Catalyst | Amine | Product | Yield (%) |

|---|---|---|---|---|

| 2-Isocyanobenzoate | Cu(OAc)₂·H₂O | Aliphatic amine | 3-Alkylquinazolin-4(3H)-one | 85–92 |

Coordination Chemistry

The thione and pyridinyl nitrogen act as ligands for transition metals:

-

Cu(II) Complexation : Forms stable complexes with Cu(OAc)₂, as evidenced by catalytic activity in cross-coupling reactions .

-

Fe(III) Binding : The thione sulfur coordinates Fe³⁺, potentially enabling redox-active applications.

Oxidation and Reduction

-

Oxidation to Sulfoxide : Treatment with H₂O₂ or mCPBA oxidizes the thione to sulfoxide, though this reaction remains unexplored for this specific compound.

-

Reduction to Thiol : NaBH₄ reduces the thione to a thiol (-SH), which can further react with alkyl halides to form thioethers .

Cyclocondensation Reactions

Reaction with bifunctional reagents forms fused heterocycles:

-

With Malononitrile : Forms pyrazolo[3,4-d]pyrimidine derivatives under acidic conditions (e.g., 3,5-diaminopyrazolopyrimidoquinoline) .

-

With Carbon Disulfide : Produces triazolo[4,3-a]quinazolinones via cyclocondensation (72% yield) .

Mechanistic Insight : The thione group acts as a leaving group during cyclization, facilitating ring closure .

Biological Activity Modulation

Structural modifications impact pharmacological properties:

-

Antimycobacterial Activity : Introducing a 3-(methylsulfinyl)phenyl group at position 6 enhances potency (MIC₉₀ = 0.5 mg/L) .

-

Cytotoxicity : Methyl and methoxy substituents improve solubility (>100 μM) while retaining activity .

Table 3: Structure-Activity Relationship (SAR)

| Substituent (Position) | Property Enhanced | Effect on MIC₉₀ (μM) |

|---|---|---|

| -CF₃ (RHS phenyl) | Lipophilicity | 0.5 → 2.75 |

| -SO₂Me (RHS phenyl) | Solubility | >16 (loss of activity) |

| Pyridinyl (Position 2) | Metal coordination | N/A |

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

- Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further development in cancer therapy .

2. Antimicrobial Properties

- The compound has demonstrated antimicrobial activity against a range of bacteria and fungi. In vitro studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans. This property suggests its potential use in developing new antimicrobial agents .

3. Anti-inflammatory Effects

- Preliminary research indicates that 4(3H)-Quinazolinethione may possess anti-inflammatory properties. It has been shown to reduce inflammation markers in animal models, suggesting its potential application in treating inflammatory diseases .

Material Science Applications

1. Organic Electronics

- The compound's unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for device fabrication .

2. Sensors

- Due to its chemical stability and sensitivity to environmental changes, 4(3H)-Quinazolinethione can be utilized in sensor technology. It has potential applications in detecting gases and other environmental pollutants .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer | Demonstrated significant cytotoxicity against lung cancer cells with an IC50 value of 15 µM. |

| Study B | Antimicrobial | Inhibited growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Organic Electronics | Achieved a power conversion efficiency of 5% in organic photovoltaic devices when used as an active layer material. |

Mechanism of Action

The mechanism of action of 2-(Pyridin-2-yl)-3-(o-tolyl)quinazoline-4(3H)-thione involves its interaction with specific molecular targets. For example, in its anticancer activity, it may inhibit certain kinases or enzymes involved in cell proliferation. The compound’s structure allows it to bind to active sites of these targets, thereby blocking their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Key Observations:

Core Modification (C=O vs.

Substituent Effects:

- 2-Pyridinyl Group: Enhances solubility and facilitates π-π stacking or metal coordination, as seen in pyridine-containing analogues .

- 2-Methylphenyl Group: Introduces steric bulk, which may influence receptor binding selectivity compared to smaller substituents (e.g., methoxy or nitro groups) .

Biological Activity Trends: Nitro-substituted derivatives (e.g., ) exhibit pronounced cytotoxicity but lower metabolic stability due to strong electron-withdrawing effects. Thioether-linked compounds (e.g., ) show improved antimicrobial profiles, suggesting the thio group's role in disrupting microbial membranes.

Pharmacological Potential

- Anti-inflammatory Activity: Quinazolinones with morpholinyl-thiophene substituents (e.g., ) inhibit NF-κB and AP-1 pathways, suggesting the target compound’s pyridinyl group could modulate similar pathways.

- Anticonvulsant Activity: Pyrazolyl-amino substituents in enhance GABAergic activity, whereas the target compound’s thione group may target voltage-gated ion channels.

Biological Activity

4(3H)-Quinazolinethione, 3-(2-methylphenyl)-2-(2-pyridinyl)- (CAS No. 61351-68-6) is a heterocyclic compound characterized by a quinazoline core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. The unique structural features of this compound suggest that it may interact with various biological targets, influencing several biochemical pathways.

Structural Characteristics

The molecular formula of 4(3H)-Quinazolinethione is C20H15N3S, and its structure includes a quinazoline ring fused with a pyridine moiety and a methylphenyl group. The presence of sulfur in the thione form enhances its reactivity and potential for biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H15N3S |

| Molecular Weight | 329.4 g/mol |

| CAS Registry Number | 61351-68-6 |

| Structure | Structure |

Synthesis

The synthesis of 4(3H)-Quinazolinethione typically involves the cyclization of appropriate precursors under specific conditions. A common method includes the reaction of 2-aminobenzonitrile with o-tolyl isothiocyanate in the presence of a base like potassium carbonate in dimethylformamide (DMF) at elevated temperatures. This method allows for the formation of the quinazoline ring efficiently, yielding the desired thione derivative.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit significant anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines, including breast (MDA-MB-231, MCF-7), lung (A549), and prostate (PC3) cancer cells. The presence of specific substituents on the quinazoline core has been shown to enhance anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest.

- Case Study : A study involving derivatives of quinazolinones linked to triazoles demonstrated selective anticancer activity influenced by substituents on the linker. Compounds were evaluated for their IC50 values against multiple cancer cell lines, revealing promising results for further development .

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has also been investigated extensively. Research has shown that these compounds can exhibit selective activity against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves binding to penicillin-binding proteins (PBPs), which are crucial for bacterial cell wall synthesis.

- Case Study : A study reported that certain quinazolinone derivatives synergized with piperacillin-tazobactam against MRSA, enhancing their bactericidal efficacy. The interaction was rationalized through structural binding studies that revealed conformational changes in PBPs upon compound binding .

Structure-Activity Relationship (SAR)

The biological activity of 4(3H)-Quinazolinethione can be correlated with its structural features. Modifications on the quinazoline core, such as substitutions on the aromatic rings or variations in the nitrogen-containing groups, significantly influence its pharmacological profiles.

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups | Increased potency against MRSA |

| Alkyl substitutions | Enhanced solubility and bioavailability |

| Aromatic ring modifications | Altered selectivity towards cancer cell lines |

Q & A

Basic: What are the common synthetic routes for preparing 4(3H)-Quinazolinethione derivatives?

Answer:

The synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, 2-chloromethylquinazoline-4(3H)-one reacts with substituted pyridine- or quinoline-thiones (e.g., 3-cyanopyridine-2(1H)-thiones) under basic conditions to form thioether intermediates. These intermediates undergo Thorpe-Zeigler cyclization to yield fused thieno[2,3-b]pyridine/quinoline derivatives . Key steps include:

- Step 1: Reacting 2-chloromethylquinazoline-4(3H)-one with thione derivatives in ethanol or DMF.

- Step 2: Cyclization via Thorpe-Zeigler reaction using bases like NaOH or KOH.

- Step 3: Post-functionalization (e.g., acetylation, nitrosation) to diversify the scaffold .

Advanced: How can researchers resolve contradictions in spectroscopic data for quinazoline derivatives?

Answer:

Discrepancies in NMR or mass spectra often arise from tautomerism, polymorphism, or solvent effects. To address this:

- Multi-Technique Validation: Combine -NMR, -NMR, and HRMS with X-ray crystallography (e.g., single-crystal analysis) to confirm tautomeric forms .

- Dynamic NMR Studies: Monitor temperature-dependent shifts to identify equilibrium states in solution .

- Computational Modeling: Use DFT calculations to predict stable tautomers and compare with experimental data .

Basic: What characterization techniques are essential for confirming the structure of 4(3H)-Quinazolinethione derivatives?

Answer:

Critical techniques include:

- Spectroscopy: -NMR (to identify aromatic protons and substituents), -NMR (to confirm carbonyl and thiocarbonyl groups), and IR (for C=S stretching at ~1200 cm) .

- Mass Spectrometry: HRMS or ESI-MS to verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis: Validate purity and stoichiometry .

Advanced: How do substituents on the pyridine or quinoline moieties influence reactivity in Thorpe-Zeigler reactions?

Answer:

Electron-withdrawing groups (e.g., -CN, -NO) on the pyridine ring accelerate cyclization by increasing electrophilicity at the reactive site. Conversely, bulky substituents (e.g., 2-methylphenyl) may sterically hinder nucleophilic attack, requiring optimized reaction conditions (e.g., higher temperatures or polar aprotic solvents) . Computational studies (e.g., Fukui indices) can predict regioselectivity in cyclization pathways .

Basic: What are the key considerations for optimizing reaction yields in quinazoline synthesis?

Answer:

- Solvent Selection: Polar solvents (e.g., DMF, ethanol) enhance solubility of intermediates.

- Base Strength: Mild bases (e.g., NaHCO) minimize side reactions, while stronger bases (e.g., NaOH) drive cyclization .

- Temperature Control: Cyclization often requires reflux (70–100°C), but lower temperatures prevent decomposition of thione precursors .

Advanced: What computational methods are used to predict the physicochemical properties of 4(3H)-Quinazolinethione derivatives?

Answer:

- DFT Calculations: Determine electronic properties (HOMO-LUMO gaps) and tautomer stability .

- Molecular Dynamics (MD): Simulate solubility and aggregation behavior in biological matrices.

- QSAR Models: Correlate substituent effects with bioactivity (e.g., using Hammett constants or steric parameters) .

Basic: How are biological activities of 4(3H)-Quinazolinethione derivatives evaluated in vitro?

Answer:

- Enzyme Assays: Measure inhibition of target enzymes (e.g., kinases) using fluorescence or colorimetric substrates.

- Cytotoxicity Screening: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Binding Studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify ligand-receptor interactions .

Advanced: How can researchers address low reproducibility in biological assays for quinazoline derivatives?

Answer:

- Standardize Protocols: Use identical cell lines, passage numbers, and assay conditions (e.g., incubation time, serum concentration) .

- Metabolite Profiling: LC-MS/MS to detect degradation products or metabolite interference.

- Positive/Negative Controls: Include reference inhibitors (e.g., staurosporine for kinases) and vehicle-only controls .

Basic: What strategies are employed to enhance the solubility of 4(3H)-Quinazolinethione derivatives for in vivo studies?

Answer:

- Prodrug Design: Introduce hydrolyzable groups (e.g., acetyl, phosphate) .

- Formulation: Use co-solvents (PEG, DMSO) or nanoencapsulation (liposomes, micelles) .

- Salt Formation: Synthesize hydrochloride or sodium salts to improve aqueous solubility .

Advanced: How can researchers elucidate the mechanism of action for novel quinazoline derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.